(Rac)-CP-609754

H-Ras farnesylation Ras isoform selectivity recombinant enzyme assay

H-Ras-selective farnesyltransferase inhibitor with ~80× bias over K-Ras (IC50 0.57 vs 46 ng/mL). Reversible slow on/off kinetics enable pulse-chase washout experiments—contrasts pseudo-irreversible FTIs. Clinically validated oral dosing (Phase I RP2D ≥640 mg BID). In vivo benchmarks: ED50 28 mg/kg BID; tumor regression 100 mg/kg BID.

Molecular Formula C29H22ClN3O2
Molecular Weight 480.0 g/mol
Cat. No. B8709593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-CP-609754
Molecular FormulaC29H22ClN3O2
Molecular Weight480.0 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O
InChIInChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3
InChIKeyJAHDAIPFBPPQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-CP-609754: Racemic Farnesyltransferase Inhibitor for H-Ras/K-Ras Targeted Research


(Rac)-CP-609754 (CAS: 439153-64-7) is the racemic mixture of CP-609754 (also known as LNK-754, OSI-754), a quinolinone-derived small molecule . It functions as a potent, reversible farnesyltransferase (FTase) inhibitor that competes with the prenyl acceptor (H-Ras protein) while acting noncompetitively toward the farnesyl pyrophosphate donor [1]. CP-609754 has completed Phase I clinical evaluation in advanced solid tumors, establishing an oral recommended Phase II dose of ≥640 mg BID with a 3-hour half-life [2].

(Rac)-CP-609754 Procurement Consideration: Why FTase Inhibitors Are Not Interchangeable


Farnesyltransferase inhibitors (FTIs) exhibit striking differences in Ras isoform selectivity, binding kinetics, and off-target liability that preclude generic substitution. While Lonafarnib demonstrates balanced nanomolar potency across H-Ras, K-Ras, and N-Ras isoforms , CP-609754 displays a marked ~80-fold preference for inhibiting H-Ras farnesylation over K-Ras farnesylation in recombinant enzyme assays . Furthermore, FTIs differ fundamentally in their molecular interactions with the FTase active site—Tipifarnib and BMS-214662 achieve selectivity via distinct binding modes that minimize geranylgeranyltransferase type I (GGTase-I) cross-inhibition [1], whereas CP-609754's reversible binding with slow on/off kinetics and acceptor-competitive mechanism represents a distinct pharmacological profile . Substituting one FTI for another without accounting for these divergent isoform selectivity profiles and kinetic properties introduces significant experimental variability.

(Rac)-CP-609754 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


(Rac)-CP-609754 Exhibits ~80-Fold Differential H-Ras vs. K-Ras Farnesylation Inhibition

(Rac)-CP-609754 demonstrates a pronounced ~80-fold selectivity for inhibiting farnesylation of recombinant human H-Ras (IC50 = 0.57 ng/mL, equivalent to ~1.2 nM) compared to recombinant human K-Ras (IC50 = 46 ng/mL, equivalent to ~96 nM) [1][2]. In contrast, Lonafarnib exhibits balanced inhibition across Ras isoforms with IC50 values of 1.9 nM (H-Ras), 5.2 nM (K-Ras-4B), and 2.8 nM (N-Ras), representing only a ~2.7-fold difference between H-Ras and K-Ras . This differential selectivity profile is not an assay artifact but reflects the compound's distinct binding mode as a competitive inhibitor of the prenyl acceptor protein rather than the farnesyl pyrophosphate donor [2].

H-Ras farnesylation Ras isoform selectivity recombinant enzyme assay

(Rac)-CP-609754 Demonstrates Reversible FTase Inhibition with Slow On/Off Kinetics, Contrasting with Irreversible or Rapidly Dissociating FTIs

CP-609754 is characterized as a reversible farnesyltransferase inhibitor with a slow on/off rate, as determined by SDS-PAGE analysis of [³⁵S]methionine-labeled material in 3T3 H-ras (61L)-transfected cell lines [1][2]. Mechanistically, CP-609754 is competitive for the prenyl acceptor (H-Ras protein) and noncompetitive for the prenyl donor farnesyl pyrophosphate, interacting with the FTase-farnesyl pyrophosphate complex to compete for Ras protein binding [1]. This reversible, acceptor-competitive mechanism distinguishes CP-609754 from FTIs that target the donor binding site or exhibit pseudo-irreversible inhibition. While direct kinetic constants (k_on/k_off) for CP-609754 have not been published as numeric values, the described slow on/off rate and reversible nature contrast with the structurally characterized binding modes of Tipifarnib and BMS-214662, which achieve FTase selectivity through distinct molecular interactions with the enzyme active site [3].

enzyme kinetics reversible inhibition binding mechanism farnesyltransferase

(Rac)-CP-609754 In Vivo Antitumor Efficacy: ED50 = 28 mg/kg with Tumor Regression at 100 mg/kg BID Oral Dosing

In the 3T3 H-ras (61L) murine tumor model, twice-daily oral administration of CP-609754 achieves an ED50 for tumor growth inhibition of 28 mg/kg and produces frank tumor regression at the 100 mg/kg BID dose level [1][2]. Additionally, continuous intraperitoneal infusion maintaining plasma concentrations above 118 ng/mL inhibits tumor growth by >50% and suppresses intratumoral FTase activity by >30% [1]. These in vivo efficacy benchmarks are established in the same preclinical model used to characterize other FTIs in this class. Note: Direct head-to-head in vivo comparison data between CP-609754 and Lonafarnib or Tipifarnib in identical tumor models are not available in the published literature; this evidence represents established preclinical efficacy parameters for CP-609754 that inform dose selection in experimental protocols.

in vivo efficacy tumor xenograft oral bioavailability ED50

(Rac)-CP-609754 Clinical Pharmacokinetics: 3-Hour Half-Life with Dose-Proportional Exposure Supporting BID Dosing

In a Phase I clinical trial involving 21 patients with advanced solid tumors (68 total cycles administered), CP-609754 exhibited rapid oral absorption, dose-proportional exposure increase across the 20 mg QD to 640 mg BID dose range, and a terminal half-life of approximately 3 hours [1][2]. Pharmacodynamic modeling from this study predicts that 400 mg BID dosing achieves 95% maximal inhibition of peripheral blood mononuclear cell FTase activity at 2 hours post-dose [1]. The recommended Phase II dose (RP2D) was established as ≥640 mg BID [1]. By comparison, Lonafarnib is also orally bioavailable and CNS-penetrant , but direct head-to-head clinical PK comparison data are not available; this evidence establishes CP-609754's human PK parameters from a peer-reviewed Phase I study.

clinical pharmacokinetics human PK oral absorption half-life

(Rac)-CP-609754 Recommended Applications: H-Ras-Driven Research and Clinical Translational Studies


H-Ras Isoform-Specific Signaling Pathway Dissection

Given CP-609754's ~80-fold selectivity for inhibiting H-Ras farnesylation over K-Ras farnesylation (H-Ras IC50 = 0.57 ng/mL vs. K-Ras IC50 = 46 ng/mL) [1], this compound is optimally suited for studies requiring preferential blockade of H-Ras-driven signaling cascades. In cellular models where differential Ras isoform contributions must be resolved, CP-609754 provides a pharmacological tool with demonstrated H-Ras bias that balanced FTIs like Lonafarnib (H-Ras/K-Ras selectivity ratio ≈ 2.7) cannot deliver .

Reversible FTase Inhibition Requiring Washout and Recovery Studies

CP-609754's reversible binding mechanism with slow on/off kinetics [1] makes it a valuable tool for experiments where sustained target engagement followed by controlled washout and recovery is required. This contrasts with FTIs that exhibit pseudo-irreversible binding characteristics, enabling researchers to design pulse-chase experimental protocols to assess the kinetics of Ras farnesylation recovery and downstream signaling restoration.

In Vivo Preclinical Efficacy Studies with Established Oral Dosing Benchmarks

For researchers conducting in vivo antitumor efficacy studies, CP-609754 offers established oral dosing benchmarks derived from the 3T3 H-ras (61L) murine model: an ED50 of 28 mg/kg BID for tumor growth inhibition and tumor regression at 100 mg/kg BID [1]. These parameters provide validated reference points for dose-ranging studies and combination therapy experimental design.

Clinical Translational Research Requiring Human PK/PD Reference Data

Investigators engaged in translational oncology research benefit from CP-609754's clinically validated human PK parameters—including the 3-hour half-life, dose-proportional exposure, and the 400 mg BID dose associated with 95% maximal FTase inhibition in PBMCs [1]. These data, derived from a completed Phase I trial in advanced solid tumor patients , enable preclinical-to-clinical bridging studies and inform human dose projection for combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-CP-609754

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.